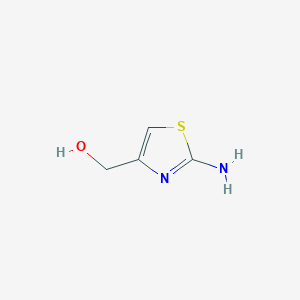

(2-Aminothiazol-4-yl)methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (2-Aminothiazol-4-yl)methanol-related compounds involves several chemical techniques, including novel methodologies for assembling the aminothiazol moiety. For instance, a synthesis approach involves the condensation of ethyl acetoacetate with various reagents to yield the aminothiazol moiety, demonstrating the flexibility and adaptability of synthetic strategies to access this compound class (Chen An-cheng, 2012).

Molecular Structure Analysis

The molecular structure of (2-Aminothiazol-4-yl)methanol and derivatives has been elucidated using various spectroscopic techniques. The characterization often involves FTIR, NMR (both ^1H and ^13C), and high-resolution mass spectrometry, providing detailed insights into the molecular geometry, electronic structure, and intermolecular interactions. Density functional theory (DFT) calculations further contribute to understanding the stability and electronic properties, such as HOMO-LUMO gaps, which are crucial for predicting reactivity and interactions with biological targets (M. FathimaShahana & A. Yardily, 2020).

Chemical Reactions and Properties

(2-Aminothiazol-4-yl)methanol participates in a variety of chemical reactions, underpinning its utility in synthesizing diverse chemical entities. For example, it undergoes cycloaddition reactions, forming stable complexes with metals, which are significant in catalysis and the development of new materials. These reactions highlight the compound’s chemical versatility and its potential as a building block in organic synthesis and drug discovery (Salih Ozcubukcu et al., 2009).

Physical Properties Analysis

The physical properties of (2-Aminothiazol-4-yl)methanol and its derivatives, such as solubility in various solvents, are crucial for their application in different scientific fields. These properties are influenced by the compound's molecular structure and have been studied using techniques like laser monitoring observation. Understanding these properties is essential for optimizing conditions in chemical reactions and processes involving this compound (Zhimao Zhou et al., 2011).

Chemical Properties Analysis

The chemical properties of (2-Aminothiazol-4-yl)methanol, such as reactivity and interaction with other molecules, have been extensively studied. These studies include investigations into its role as a precursor for synthesizing various biologically active molecules and its participation in key chemical reactions. The compound's ability to form stable complexes and engage in hydrogen bonding is of particular interest for developing new pharmaceuticals and materials (A. Dolzhenko et al., 2010).

Applications De Recherche Scientifique

Antibacterial Research

- Summary of Application : Thiazoles, including derivatives like (2-Aminothiazol-4-yl)methanol, are a significant class of heterocyclic derivatives that have played an important role in chemical sciences . They show significant antibacterial activity against various bacteria and pathogens . Scientists are actively engaged in designing new biologically active thiazole derivatives .

- Methods of Application : A series of new (2-aminothiazol-4-yl) methyl ester derivatives were synthesized and demonstrated the antibacterial activity against various bacteria . The specific methods of synthesis and application are not detailed in the source.

- Results or Outcomes : All the synthesized derivatives showed prominent antibacterial activities as compared to the reference drug .

Antidiabetic Research

- Summary of Application : Thiazole derivatives, including (2-Aminothiazol-4-yl)methanol, have been found to exhibit antidiabetic activity .

- Results or Outcomes : The synthesized derivatives have shown significant antidiabetic activity .

Antitubercular Research

- Summary of Application : Thiazole derivatives have been found to exhibit antitubercular activity .

- Results or Outcomes : The synthesized derivatives have shown significant antitubercular activity .

Antioxidant Research

- Summary of Application : Thiazole derivatives, including (2-Aminothiazol-4-yl)methanol, have been found to exhibit antioxidant activity .

- Results or Outcomes : The synthesized derivatives have shown significant antioxidant activity .

Antiviral Research

- Summary of Application : Thiazole derivatives have been found to exhibit antiviral activity .

- Results or Outcomes : The synthesized derivatives have shown significant antiviral activity .

Anticancer Research

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(2-amino-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXARVNPSVMCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587951 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminothiazol-4-yl)methanol | |

CAS RN |

51307-43-8 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

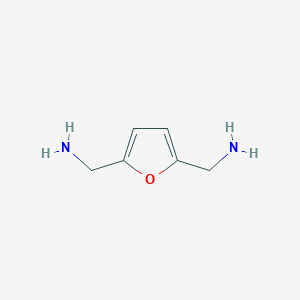

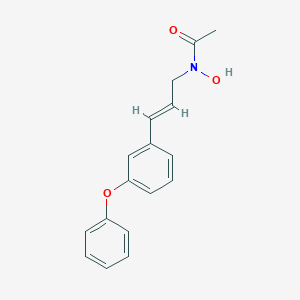

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin](/img/structure/B21119.png)